3-Iodo-5-methoxy-4-propoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methoxy-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXJUQQJSWVNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 5 Methoxy 4 Propoxybenzoic Acid
Retrosynthetic Disconnection Analysis of the Target Molecule
A retrosynthetic analysis of 3-Iodo-5-methoxy-4-propoxybenzoic acid suggests a logical disconnection strategy. The carboxylic acid group can be retrosynthetically converted to a more stable precursor, such as an aldehyde, through a functional group interconversion (FGI). This leads to the key intermediate, 3-iodo-5-methoxy-4-propoxybenzaldehyde.
Further disconnection of this aldehyde intermediate involves breaking the C-O bonds of the ether linkages. The propoxy group can be disconnected via a Williamson ether synthesis, leading back to a hydroxyl group. This reveals 5-iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde) as a plausible and readily available starting material. 5-iodovanillin itself can be synthesized from vanillin through electrophilic iodination. This multi-step disconnection provides a clear and practical forward synthetic plan.
Strategies for the Construction of the Benzoic Acid Core with Specific Substitution Patterns
The forward synthesis, based on the retrosynthetic analysis, involves a sequence of reactions to introduce the required substituents onto the aromatic ring and to form the carboxylic acid functionality. A highly efficient route commences with the commercially available compound 5-iodovanillin, which already possesses the desired iodo, methoxy (B1213986), and a hydroxyl group at the correct positions.
The final step in the proposed synthesis is the oxidation of the aldehyde group of 3-iodo-5-methoxy-4-propoxybenzaldehyde to a carboxylic acid. This is a common and high-yielding transformation in organic synthesis. Several oxidizing agents can be employed for this purpose, including:
Potassium permanganate (B83412) (KMnO₄)
Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation)
Silver oxide (Ag₂O) (Tollens' reagent)
The choice of oxidant will depend on the scale of the reaction and the desire to avoid harsh conditions that could affect the other functional groups on the aromatic ring.
In the proposed synthetic pathway starting from 5-iodovanillin, the iodo substituent is already in the desired position. However, if an alternative synthesis were to begin from a precursor without the iodine atom, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), a regioselective iodination step would be necessary. The directing effects of the hydroxyl and methoxy groups would guide the electrophilic substitution. The iodination of vanillin to 5-iodovanillin can be achieved using iodine in the presence of an oxidizing agent, such as a sodium hypochlorite solution, which generates the electrophilic iodine species in situ pierpalab.com.
The methoxy group is present in the chosen starting material, 5-iodovanillin. In a de novo synthesis of the aromatic core, a methoxy group is typically introduced via a Williamson ether synthesis, where a hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from methyl iodide or a sulfate (B86663) from dimethyl sulfate.
The key step in the synthesis of the target molecule from 5-iodovanillin is the selective propoxylation of the free hydroxyl group. This is effectively achieved through the Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group of 5-iodovanillin with a suitable base to form the corresponding phenoxide, followed by nucleophilic substitution with a propyl halide, such as n-propyl iodide or n-propyl bromide prepchem.commasterorganicchemistry.comwikipedia.org.
A specific procedure for the synthesis of the intermediate, 3-methoxy-4-propoxy-5-iodobenzaldehyde, involves treating 5-iodovanillin with potassium carbonate as the base and n-propyl iodide in a solvent like N,N-dimethylformamide (DMF) prepchem.com. The reaction is typically heated to ensure completion prepchem.com.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for the key steps.
For the propoxylation step, the choice of base, solvent, temperature, and reaction time are crucial. A summary of typical conditions for the Williamson ether synthesis is provided in the table below.
| Parameter | Condition | Rationale |
| Alkylating Agent | n-propyl iodide or n-propyl bromide | Iodides are generally more reactive than bromides. |
| Base | Potassium carbonate (K₂CO₃) | A moderately strong base, effective for deprotonating phenols. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates Sₙ2 reactions. |
| Temperature | Elevated (e.g., heating) | To increase the reaction rate. |
| Reaction Time | Several hours (e.g., 16 hours) prepchem.com | To ensure the reaction proceeds to completion. |
For the oxidation of the aldehyde to the carboxylic acid, the reaction conditions should be chosen to maximize the yield while preventing over-oxidation or side reactions. Mild oxidation conditions are often preferred.
| Oxidizing Agent | Typical Conditions | Advantages |
| Potassium permanganate (KMnO₄) | Basic or neutral conditions, followed by acidification | Readily available and powerful oxidant. |
| Silver oxide (Ag₂O) | Ammoniacal solution (Tollens' test) | Mild and selective for aldehydes. |
| Sodium chlorite (NaClO₂) | In the presence of a chlorine scavenger (e.g., 2-methyl-2-butene) | Highly selective for aldehydes, minimizing side reactions. |
By carefully selecting and optimizing these reaction conditions, the synthesis of this compound can be achieved with high yield and purity.
Comparative Analysis of Different Synthetic Routes for Efficiency and Sustainability
The efficiency and sustainability of the synthesis of this compound are critically dependent on the choice of reagents and reaction conditions for the key transformations: propoxylation and iodination. A comparative analysis of potential methods for these steps reveals distinct advantages and disadvantages.
Propoxylation of Methyl Vanillate:
Following the initial esterification of vanillic acid to methyl vanillate, the introduction of the propoxy group at the C4-hydroxyl position is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
| Method | Propylating Agent | Base | Solvent | Typical Conditions | Advantages | Disadvantages |
| A | 1-Iodopropane | K₂CO₃ | DMF | 80 °C, 4-6 h | High reactivity of iodide, good yield. | 1-Iodopropane is more expensive and less stable than other halides. |
| B | 1-Bromopropane (B46711) | NaH | THF | Reflux, 6-8 h | Strong base ensures complete deprotonation, leading to high conversion. | NaH is pyrophoric and requires careful handling under inert atmosphere. |
| C | Propyl tosylate | DBU | Acetonitrile (B52724) | Room Temp, 12-18 h | Mild reaction conditions. | Propyl tosylate needs to be prepared separately. |
Iodination of Methyl 4-propoxy-3-methoxybenzoate:
The regioselective iodination of the aromatic ring is a crucial step. The electron-donating nature of the alkoxy groups (methoxy and propoxy) activates the aromatic ring towards electrophilic substitution. The directing effects of these groups favor substitution at the position ortho to the propoxy group and meta to the ester.
| Method | Iodinating Reagent | Catalyst/Additive | Solvent | Typical Conditions | Advantages | Sustainability Considerations |
| A | Iodine (I₂) | Potassium Iodate (KIO₃) | Acetic Acid/Water | 60-80 °C, 1-2 h | Readily available and inexpensive reagents. | Use of a stoichiometric oxidant (KIO₃). |
| B | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp, 2-4 h | High regioselectivity and mild conditions. | NIS is relatively expensive; chlorinated solvents are environmentally persistent. |
| C | Iodine (I₂) | Silver Nitrate (AgNO₃) | Methanol (B129727)/Water | Room Temp, 1-3 h | High reactivity due to in situ formation of a potent electrophile. | Use of a stoichiometric amount of a heavy metal salt (AgNO₃). |
The final step, the hydrolysis of the methyl ester to the carboxylic acid, is typically a high-yielding reaction that can be achieved under either acidic or basic conditions, with saponification using NaOH or KOH followed by acidic workup being a common and efficient method.
Scalable Synthesis Considerations for Research Quantities
Transitioning the synthesis of this compound from a laboratory scale to larger research quantities (multi-gram to kilogram scale) necessitates careful consideration of several factors to ensure safety, efficiency, and reproducibility.
For the propoxylation step , while sodium hydride offers high reactivity, its use on a larger scale poses significant safety challenges due to its pyrophoric nature. A more practical approach for larger quantities would be the use of potassium carbonate in a polar aprotic solvent like DMF or acetone. Although this may require longer reaction times or higher temperatures, the improved safety profile is a major advantage. Post-reaction, the purification would likely involve crystallization rather than column chromatography to enhance throughput.
In the iodination step , methods employing N-Iodosuccinimide are often preferred for their mildness and selectivity. However, the cost of NIS can be a limiting factor for large-scale synthesis. A more cost-effective alternative would be the use of iodine with an oxidizing agent like potassium iodate. Optimization of reaction parameters such as temperature and reaction time is crucial to minimize the formation of byproducts. For industrial-scale production, the use of continuous flow technology could offer better control over reaction conditions and improve safety and consistency.
The hydrolysis of the ester is generally a robust and scalable reaction. Key considerations for larger scales include managing the exothermicity of the neutralization step and efficiently handling the isolation of the final product, typically through filtration and drying.
Across all steps, solvent selection is a critical consideration for scalability. Whenever possible, replacing solvents like DMF and dichloromethane with more environmentally benign alternatives should be explored. Furthermore, developing a robust crystallization procedure for the final product and key intermediates is essential for achieving high purity without resorting to chromatography, which is often impractical on a large scale.
Advanced Spectroscopic and Structural Characterization in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation
The ¹H NMR spectrum of 3-Iodo-5-methoxy-4-propoxybenzoic acid is expected to show distinct signals corresponding to the different types of protons in the molecule.
Aromatic Protons: The benzene (B151609) ring has two protons. Due to the substitution pattern, they are not equivalent and are expected to appear as two distinct singlets or a pair of doublets with a small coupling constant in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The exact chemical shifts would be influenced by the electronic effects of the iodo, methoxy (B1213986), propoxy, and carboxylic acid groups.
Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.
Propoxy Protons: The propoxy group (-OCH₂CH₂CH₃) would give rise to three distinct signals:
A triplet for the methyl (-CH₃) protons.
A sextet (or multiplet) for the methylene (-CH₂-) protons adjacent to the methyl group.
A triplet for the methylene (-OCH₂-) protons attached to the oxygen atom.
Carboxylic Acid Proton: The proton of the carboxylic acid group (-COOH) is acidic and its signal is typically broad, appearing at a downfield chemical shift (often δ 10-13 ppm). Its position can be highly variable and is dependent on concentration and the solvent used.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.5 | s (or d) | 1H |
| Aromatic-H | 7.0 - 7.5 | s (or d) | 1H |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s | 3H |
| Propoxy (-OCH₂) | 3.9 - 4.2 | t | 2H |
| Propoxy (-CH₂-) | 1.7 - 2.0 | sext | 2H |
| Propoxy (-CH₃) | 0.9 - 1.1 | t | 3H |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
Aromatic Carbons: The six carbons of the benzene ring would give rise to six distinct signals in the aromatic region (typically δ 100-160 ppm). The chemical shifts would be influenced by the attached substituents. The carbon bearing the iodine atom (C-I) would be significantly shielded, while the carbons attached to oxygen atoms (C-O) would be deshielded.
Carboxylic Carbon: The carbon of the carboxylic acid group (-COOH) is highly deshielded and would appear at a downfield chemical shift (typically δ 165-185 ppm).
Methoxy Carbon: The carbon of the methoxy group (-OCH₃) would appear in the range of δ 55-65 ppm.
Propoxy Carbons: The three carbons of the propoxy group would show distinct signals. The carbon attached to the oxygen (-OCH₂) would be the most deshielded of the three.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 168 - 175 |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (C-O) | 145 - 155 |
| Aromatic (C-COOH) | 125 - 135 |
| Aromatic (C-H) | 110 - 125 |
| Aromatic (C-H) | 105 - 120 |
| Aromatic (C-I) | 80 - 95 |
| Propoxy (-OCH₂) | 65 - 75 |
| Methoxy (-OCH₃) | 55 - 65 |
| Propoxy (-CH₂-) | 20 - 30 |
| Propoxy (-CH₃) | 10 - 15 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignment
While no experimental 2D NMR data is available, these techniques would be crucial for the definitive structural assignment of this compound.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for example, within the propoxy group, confirming the connectivity of the -CH₂-CH₂-CH₃ chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish one-bond correlations between protons and the carbons they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (two or three bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as linking the propoxy and methoxy protons to their respective aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to determine the conformation of the molecule.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methoxy and propoxy groups would be observed just below 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl stretching vibration of a carboxylic acid.
C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region would be due to the C-O stretching vibrations of the carboxylic acid, methoxy, and propoxy groups.
C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR.
Aromatic Ring Vibrations: The symmetric breathing vibration of the aromatic ring often gives a strong and sharp signal in the Raman spectrum.
C-I Stretch: The C-I bond is highly polarizable and is expected to show a strong signal in the Raman spectrum.
Symmetric Stretches: Symmetric stretching vibrations of the alkyl chains in the propoxy and methoxy groups would also be Raman active.
Interactive Data Table: Predicted Vibrational Spectroscopy Data
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 2500-3300 (broad) | Weak | O-H stretch |
| Aromatic C-H | 3000-3100 | Moderate | C-H stretch |
| Aliphatic C-H | 2850-2980 | Strong | C-H stretch |
| Carboxylic Acid C=O | 1700-1725 | Moderate | C=O stretch |
| Aromatic C=C | 1450-1600 | Strong | C=C stretch |
| C-O | 1000-1300 | Moderate | C-O stretch |
| C-I | 500-600 | Strong | C-I stretch |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are particularly useful.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, preserving the molecular ion. In the analysis of this compound, ESI-MS can be operated in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed due to the acidic nature of the carboxylic acid group. In positive ion mode, the protonated molecule [M+H]⁺ may be observed.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of a selected precursor ion, provide valuable structural information. The fragmentation of the deprotonated molecule of this compound would likely proceed through characteristic pathways involving the loss of neutral molecules. Common fragmentation reactions for such ions include decarboxylation and cleavage of the ether bonds. researchgate.netrsc.org
A plausible fragmentation pathway for the [M-H]⁻ ion of this compound could involve the following steps:
Loss of CO₂ (44 Da): The carboxylate group can readily undergo decarboxylation to produce a stable carbanion.
Loss of Propene (C₃H₆, 42 Da): Cleavage of the propoxy group via a rearrangement can lead to the loss of propene.
Loss of a Propyl Radical (•C₃H₇, 43 Da): Homolytic cleavage of the propoxy group could also occur.
Loss of Iodine Radical (•I, 127 Da): Cleavage of the carbon-iodine bond can result in the loss of an iodine radical.
These fragmentation patterns allow for the confirmation of the different structural motifs within the molecule.
Table 1: Hypothetical ESI-MS/MS Fragmentation Data for this compound [M-H]⁻
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 351.0 | 307.0 | CO₂ | [I-C₆H₂(OCH₃)(OC₃H₇)]⁻ |
| 351.0 | 293.0 | C₃H₆ + CO₂ | [I-C₆H₂(OCH₃)(O)]⁻ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. This is crucial for confirming the molecular formula of a novel or synthesized compound like this compound. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally confirmed, distinguishing it from other potential isobaric compounds.
For this compound (C₁₁H₁₃IO₄), the theoretical exact mass of the neutral molecule is 351.9808 Da. In negative ion mode ESI-HRMS, the deprotonated molecule [M-H]⁻ would be observed.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|
An experimental mass measurement that falls within a narrow tolerance (typically < 5 ppm) of the calculated mass would provide strong evidence for the proposed elemental composition.
X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing
Obtaining a high-quality single crystal is a prerequisite for X-ray diffraction analysis. For organic compounds like substituted benzoic acids, a common and effective method for crystal growth is slow evaporation from a suitable solvent. The process involves dissolving the compound in a solvent or a mixture of solvents in which it is sparingly soluble. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks. As the solution becomes supersaturated, crystals begin to form. The choice of solvent is critical and can influence the resulting crystal morphology.
Other techniques that could be employed include:
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution leads to gradual crystallization.
In the solid state, molecules of this compound are expected to self-assemble into a well-defined supramolecular architecture through a variety of non-covalent interactions. The analysis of these interactions is crucial for understanding the physical properties of the material.
Based on the crystal structures of related substituted benzoic acids, the following intermolecular interactions are anticipated: nih.govacs.orgnih.gov
Hydrogen Bonding: The carboxylic acid groups are expected to form strong O—H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a highly predictable and robust supramolecular synthon in carboxylic acids.
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming interactions with electron-rich atoms such as the carbonyl oxygen of an adjacent carboxylic acid group (I···O). This type of interaction is known to play a significant role in directing the crystal packing of halogenated organic molecules. nih.govacs.org
π–π Stacking: The aromatic rings may engage in π–π stacking interactions, where the electron-rich π system of one ring interacts with another.
These combined interactions lead to the formation of a complex three-dimensional network.
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.8 |
| Halogen Bond | C-I | O=C (Carboxyl) | < 3.5 |
| π–π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring and the carbonyl group.
The UV-Vis spectrum of benzoic acid in an acidic mobile phase typically shows absorption maxima around 194 nm, 230 nm, and 274 nm. sielc.com The substituents on the benzene ring—iodo, methoxy, and propoxy groups—are expected to influence the positions and intensities of these absorption bands. These groups are auxochromes, which can cause a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift). The non-bonding electrons on the oxygen and iodine atoms can interact with the π-electron system of the benzene ring, affecting the energy of the molecular orbitals involved in the electronic transitions. The pH of the solution can also significantly affect the spectrum, as the deprotonation of the carboxylic acid group alters the electronic structure of the chromophore. nsf.govnih.gov
Table 4: Expected Electronic Transitions for this compound
| Transition | Wavelength Range (nm) | Description |
|---|---|---|
| π → π* | ~230-250 | High-energy transition within the substituted benzene ring. |
The specific λmax values would need to be determined experimentally, but the presence of multiple electron-donating groups is likely to shift these bands to longer wavelengths compared to unsubstituted benzoic acid.
Computational Chemistry and Theoretical Investigations of 3 Iodo 5 Methoxy 4 Propoxybenzoic Acid
Quantum Chemical Calculations Employing Density Functional Theory (DFT)
DFT calculations serve as a powerful tool for understanding the intricacies of molecular systems. For a molecule like 3-Iodo-5-methoxy-4-propoxybenzoic acid, these calculations would typically involve a multi-step process to elucidate its structural and electronic characteristics.
Geometrical Optimization and Conformational Energy Landscapes
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves finding the minimum energy structure on the potential energy surface. For a molecule with flexible side chains like the propoxy group in this compound, a conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) and their relative energies. This would reveal the most likely shape the molecule adopts under normal conditions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For instance, in a benzoic acid derivative, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms, indicating a site for electrophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled and empty orbitals, providing quantitative information about hyperconjugation and charge transfer. This analysis would clarify the nature of the chemical bonds in this compound and the extent of electron sharing across the aromatic ring and its substituents.
Prediction and Correlation of Spectroscopic Parameters
Computational methods can also predict spectroscopic data, which can then be compared with experimental results for validation.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, often integrated with DFT, can predict the chemical shifts of atoms like ¹H and ¹³C. These predicted spectra can aid in the interpretation of experimental data and help confirm the structure of a synthesized compound. For this compound, predicted NMR shifts would be a valuable tool for its characterization.
In the absence of specific studies on this compound, the information presented here is based on the general application of these computational methods to similar organic molecules. Detailed research findings, including data tables of optimized geometries, HOMO-LUMO energies, and predicted NMR chemical shifts for the title compound, await dedicated investigation by the scientific community.
Theoretical Vibrational Frequency Analysis (IR and Raman)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. orientjchem.org For this compound, a theoretical analysis would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. orientjchem.orgresearchgate.net These calculations help in assigning specific vibrational modes to the observed peaks in experimental spectra.
The vibrational modes of the molecule are determined by the motions of its constituent atoms. Key vibrational signatures for this compound would include:
Carboxylic Acid Group (-COOH): This group exhibits characteristic stretching vibrations for the O-H bond, typically appearing as a broad band in the high-frequency region of the IR spectrum, and a sharp, intense C=O stretching vibration.
Aromatic Ring (C-H and C=C): The benzene (B151609) ring shows C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching vibrations within the 1400-1600 cm⁻¹ region.
Substituent Groups: The C-O stretches of the methoxy (B1213986) and propoxy groups, as well as the C-I stretching vibration, would appear at lower frequencies. The C-I stretch is expected in the far-infrared region due to the heavy mass of the iodine atom.
DFT calculations, often using the B3LYP functional, provide theoretical wavenumbers that usually show good agreement with experimental data after applying a scaling factor. orientjchem.org The Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. ijstr.org
Below is a table of expected vibrational frequencies for the key functional groups, based on typical values from computational studies of substituted benzoic acids.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectrum |
| Carboxylic Acid | O-H Stretch | 3200-3500 (Broad) | IR |
| Carboxylic Acid | C=O Stretch | 1700-1750 | IR, Raman |
| Aromatic Ring | C-H Stretch | 3000-3100 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1400-1600 | IR, Raman |
| Methoxy/Propoxy | C-O Stretch | 1000-1300 | IR |
| Iodo Group | C-I Stretch | 500-600 | IR, Raman |
Acidity and Substituent Effects in Substituted Benzoic Acids
The acidity of a substituted benzoic acid is profoundly influenced by the nature and position of the substituents on the aromatic ring. These substituents alter the stability of the carboxylate anion (conjugate base) through a combination of inductive and resonance effects.
Theoretical Determination of Acidity (pKa) and Proton Transfer Energetics
The acid dissociation constant (pKa) is a direct measure of a compound's acidity in a solution. Theoretical chemistry offers methods to predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. Proton transfer energetics can be evaluated by computing the energy difference between the protonated acid and its deprotonated conjugate base.
Computational models can simulate the deprotonation process: R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺
Quantitative Structure-Activity Relationships (QSAR) for Acidity based on Substituent Parameters
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. dergipark.org.tr For the acidity of substituted benzoic acids, QSAR models often use electronic substituent parameters, such as the Hammett constant (σ), to predict pKa values. youtube.com
The Hammett equation is a classic example: log(K/K₀) = ρσ where K is the dissociation constant of the substituted benzoic acid, K₀ is for benzoic acid, ρ is a reaction constant, and σ is the substituent constant.
The σ value for a substituent depends on its position (meta or para) and reflects its electronic influence. viu.ca A QSAR model for benzoic acids would correlate the pKa with parameters describing the electronic (Hammett constants), steric, and hydrophobic properties of the substituents. nih.govnih.gov
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Electronic Effect |
| Iodo (-I) | +0.28 | +0.35 | Electron-withdrawing |
| Methoxy (-OCH₃) | -0.27 | +0.12 | Donating (para), Withdrawing (meta) |
| Propoxy (-OCH₂CH₂CH₃) | -0.25 | +0.10 | Donating (para), Withdrawing (meta) |
Note: Values are approximate and can vary slightly between sources. Propoxy values are estimated to be similar to methoxy and ethoxy.
Investigation of Inductive and Resonance Effects of Iodo, Methoxy, and Propoxy Groups
Inductive Effect (-I or +I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. auburn.edu
Iodo Group: Iodine is more electronegative than carbon, so it exerts an electron-withdrawing inductive effect (-I). auburn.edu
Methoxy and Propoxy Groups: The oxygen atom in both groups is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). viu.ca
Resonance Effect (+M or -M): Also known as the mesomeric effect, this involves the delocalization of pi (π) electrons or lone pairs across a conjugated system. youtube.com
Iodo Group: Halogens, including iodine, have a weak electron-donating resonance effect (+M) due to their lone pairs, but this is generally outweighed by their strong -I effect. libretexts.org
Methoxy and Propoxy Groups: The oxygen atom's lone pairs can be donated into the benzene ring's π-system, creating a strong electron-donating resonance effect (+M). viu.cachemistrysteps.com
In this compound, the iodo group at the meta position primarily acts as an electron-withdrawing group via its -I effect. The methoxy group, also meta to the carboxyl group, is electron-withdrawing due to its dominant -I effect in this position. viu.ca The para-propoxy group, however, will exhibit a strong +M (donating) effect that opposes its -I effect. The interplay of these competing effects determines the net electron density on the ring and the ultimate acidity of the carboxyl group.
Molecular Docking Studies for Investigating Molecular Recognition Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding molecular recognition, such as how a drug molecule might interact with its biological target. researchgate.net
For this compound, a hypothetical docking study would involve placing the molecule into the active site of a target protein. The software would then calculate the most stable binding poses and estimate the binding affinity. The interactions would be driven by the molecule's functional groups:
Carboxylic Acid: This group is a potent hydrogen bond donor (from the -OH) and acceptor (from both oxygens), allowing it to form strong, directional interactions with amino acid residues like Arginine, Lysine, or Serine.
Methoxy and Propoxy Groups: The oxygen atoms can act as hydrogen bond acceptors. The alkyl chains contribute to hydrophobic (van der Waals) interactions.
Iodo Group: The iodine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on the protein.
Aromatic Ring: The ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
These computational simulations can elucidate the probable molecular targets and guide the design of more potent derivatives. nih.gov
Exploration of Nonlinear Optical (NLO) Properties through Computational Methods
Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is governed by its ability to alter its charge distribution under a strong electric field, a property described by its polarizability (α) and hyperpolarizability (β and γ).
Computational methods can predict the NLO properties of this compound by calculating these tensors. orientjchem.org Molecules with significant NLO responses often possess a π-conjugated system linking an electron-donating group (D) and an electron-accepting group (A).
In this molecule:
The propoxy and methoxy groups are electron-donating by resonance (+M).
The carboxylic acid group is electron-withdrawing.
The benzene ring provides the necessary π-conjugated bridge.
This D-π-A arrangement can lead to significant intramolecular charge transfer upon electronic excitation, which is a key requirement for a large second-order NLO response (β). DFT calculations can quantify the molecular hyperpolarizability and provide insights into the electronic transitions responsible for the NLO effect. orientjchem.org
Reactivity and Chemical Transformations of 3 Iodo 5 Methoxy 4 Propoxybenzoic Acid
Reactions of the Carboxyl Group
The carboxylic acid moiety is a primary site for modification, allowing for the creation of various ester and amide derivatives or its reduction to simpler functional groups.
The synthesis of esters from 3-Iodo-5-methoxy-4-propoxybenzoic acid can be readily achieved through standard Fischer esterification. This involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and often requires the removal of water to drive it towards the product. chemguide.co.uk For more challenging or heat-sensitive substrates, microwave-assisted methods can accelerate the reaction, sometimes leading to higher yields in shorter time frames. researchgate.netusm.my
Amidation to form the corresponding benzamides requires the activation of the carboxylic acid. This is typically accomplished using coupling reagents that convert the hydroxyl group of the acid into a better leaving group. A variety of reagents can be employed for this one-pot condensation with an amine. For instance, tris(2,2,2-trifluoroethoxy)boron, B(OCH₂CF₃)₃, has been shown to be effective for coupling a wide range of carboxylic acids and amines. acs.orgnih.gov Other established methods include the use of titanium tetrachloride (TiCl₄) in pyridine (B92270) or activating agents like n-propanephosphonic acid anhydride (B1165640) (T3P). organic-chemistry.orgnih.gov For sterically hindered acids, specialized coupling reagents and conditions may be necessary to achieve good yields. luxembourg-bio.com
Table 1: Representative Conditions for Esterification and Amidation This table is based on general methods for substituted benzoic acids and is applicable to this compound.
| Transformation | Reagents | Catalyst/Activator | Solvent | Conditions | Typical Yield | Reference |
| Esterification | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | Good to High | chemguide.co.uk |
| Esterification | Ethanol | H₂SO₄ (catalytic) | Ethanol | Microwave, 130°C | High | researchgate.netusm.my |
| Esterification | Benzyl Alcohol | Phosphoric acid modified Montmorillonite K10 | None (Solvent-free) | Reflux | High | ijstr.org |
| Amidation | Benzylamine | B(OCH₂CF₃)₃ | Acetonitrile (B52724) | 80-100°C | High | acs.orgnih.gov |
| Amidation | Aniline | TiCl₄ / Pyridine | Pyridine | 85°C | Moderate to High | nih.gov |
| Amidation | Various Amines | n-Propanephosphonic acid anhydride (T3P) / Pyridine | Dichloromethane | Room Temp | High | organic-chemistry.org |
The carboxyl group can be reduced to a primary alcohol, (3-iodo-5-methoxy-4-propoxyphenyl)methanol. This transformation requires strong reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective against carboxylic acids. quora.comembibe.com The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. quora.comembibe.com Alternatively, diborane (B8814927) (B₂H₆) or a combination of NaBH₄ with bromine in THF can also achieve this reduction, offering a different set of reaction conditions. sci-hub.seresearchgate.net
Conversion to the corresponding aldehyde, 3-iodo-5-methoxy-4-propoxybenzaldehyde, is more complex as it requires stopping the reduction at the intermediate oxidation state. This is typically not possible in a single step from the carboxylic acid. A common strategy involves first reducing the acid to the primary alcohol as described above, followed by a controlled oxidation using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). An alternative route would be to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde via methods like the Rosenmund reduction.
Transformations Involving the Aromatic Ring
The presence of the iodine atom on the benzene (B151609) ring is a key feature, enabling a variety of powerful carbon-carbon bond-forming reactions.
The aryl iodide bond is the most reactive site on the aromatic ring for palladium-catalyzed cross-coupling reactions, following the general reactivity trend of R-I > R-Br > R-Cl. libretexts.org This allows for selective functionalization at this position, leaving the rest of the molecule intact. These reactions proceed through a common catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetallation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nobelprize.org Research on the closely related substrate, 3-iodo-4-methoxybenzoic acid methyl ester, has shown successful coupling with sterically hindered arylboronic esters using catalysts like Pd(PPh₃)₄. researchgate.net This demonstrates the feasibility of synthesizing biaryl compounds from this compound or its esters. A variety of palladium catalysts, ligands, and bases can be used to optimize the reaction. researchgate.netnih.gov
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgyoutube.com The reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (like triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. youtube.comorganic-chemistry.org This method provides a direct route to arylalkynes, which are versatile intermediates for further synthesis. youtube.com
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene (e.g., styrene, acrylates) to form a new, substituted alkene. organic-chemistry.org The reaction requires a palladium catalyst and a base, often an amine like triethylamine, to neutralize the hydrogen iodide formed during the reaction. beilstein-journals.org This reaction is a powerful tool for constructing carbon-carbon bonds with high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org
Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions This table outlines typical conditions for coupling reactions at the aryl iodide position of this compound or its esters.
| Reaction | Coupling Partner | Catalyst | Ligand (if separate) | Base | Solvent | Reference |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | - | Na₂CO₃, K₃PO₄ | Toluene, DME, Water | nobelprize.orgresearchgate.net |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, DIPA | THF, DMF | wikipedia.orgorganic-chemistry.org |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | organic-chemistry.orgbeilstein-journals.org |
Further substitution on the aromatic ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the four existing substituents. The two available positions for substitution are C2 and C6.
Directing Effects:
-OCH₃ and -OPr: These are strongly activating, ortho, para-directing groups. Their para positions are occupied. They strongly direct incoming electrophiles to their ortho positions (C2 and C6 for the methoxy (B1213986) group; C3 and C5 for the propoxy group).
-I: This is a weakly deactivating, ortho, para-directing group. Its ortho positions are C2 and C4, and its para position is C6.
-COOH: This is a moderately deactivating, meta-directing group. It directs incoming electrophiles to C2 and C6.
Considering these effects, all substituents direct towards the C2 and C6 positions. The powerful activating effect of the alkoxy groups would likely dominate, making these positions highly susceptible to electrophilic attack. However, the C6 position is flanked by two substituents (I and COOH), while the C2 position is flanked by one (OCH₃). Therefore, steric hindrance will play a significant role. Substitution at the less sterically hindered C2 position is generally expected to be the major pathway for reactions like nitration, halogenation, or Friedel-Crafts reactions.
Modifications of the Alkoxy Side Chains
The methoxy and propoxy groups, while generally stable, can be cleaved to yield the corresponding phenols. This O-dealkylation reaction typically requires harsh conditions and strong reagents.
The most common reagents for cleaving aryl ethers are strong Lewis acids like boron tribromide (BBr₃) or strong Brønsted acids like 47% hydrobromic acid (HBr) at elevated temperatures. chem-station.com BBr₃ is highly effective and often used at low temperatures in a solvent like dichloromethane. chem-station.com Acidic concentrated lithium bromide (ACLB) has also been reported as an effective system for demethylation under more moderate conditions. rsc.org
Selective cleavage of one alkoxy group in the presence of another is challenging and depends on subtle differences in reactivity. The O-demethylation might be slightly favored over O-depropoxylation due to the lower steric hindrance of the methyl group for attack by the reagent. Enzymatic methods using specific cytochrome P450 enzymes have shown high selectivity for demethylating para-substituted methoxybenzoic acids, offering a milder, though more specialized, alternative. rsc.org
Cleavage of the Methoxy and Propoxy Ether Linkages
The ether linkages in this compound are susceptible to cleavage under various conditions, typically involving strong acids or Lewis acids. masterorganicchemistry.com The cleavage of aryl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion. ucalgary.ca The choice of reagent and reaction conditions can, in some cases, allow for selective cleavage of one ether group over another.
In the case of this compound, the relative ease of cleavage of the methoxy versus the propoxy group would depend on the specific mechanism at play. Under S(_N)2 conditions, the less sterically hindered methoxy group would be expected to be cleaved more readily. masterorganicchemistry.com Conversely, under conditions favoring an S(_N)1-type mechanism, the stability of the resulting carbocation would be the determining factor.
Common reagents used for the cleavage of aromatic ethers include strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids such as boron tribromide (BBr(_3)) and aluminum chloride (AlCl(_3)). masterorganicchemistry.com The use of HI or HBr would result in the formation of the corresponding phenol (B47542) and an alkyl halide.
While specific studies on the selective ether cleavage of this compound are not extensively documented, research on related polysubstituted aromatic ethers provides insights into the potential reactivity. For instance, selective demethylation of a methoxy group in the presence of other functional groups has been achieved using specific reagent systems. nih.gov
Table 1: Representative Reagents for Aryl Ether Cleavage
| Reagent | Typical Conditions | Products from this compound (Predicted) |
| Hydroiodic Acid (HI) | Excess, heat | 3-Iodo-4,5-dihydroxybenzoic acid, Methyl iodide, Propyl iodide |
| Boron Tribromide (BBr(_3)) | CH(_2)Cl(_2), low temperature | 3-Iodo-4,5-dihydroxybenzoic acid |
| Aluminum Chloride (AlCl(_3)) | Inert solvent, heat | Potential for selective cleavage depending on conditions |
Note: The predicted products in this table are based on the general reactivity of aryl ethers and may vary depending on the specific reaction conditions.
Derivatization of the Propoxy Chain for Functionalization
The propoxy chain of this compound offers a site for further functionalization, allowing for the introduction of new chemical moieties to modulate the molecule's properties. While direct functionalization of the unactivated alkyl chain can be challenging, several strategies can be envisioned based on established organic synthesis methodologies.
One approach involves the selective cleavage of the propoxy ether to yield a free hydroxyl group at the 4-position, which can then be subjected to a wide range of derivatization reactions, such as esterification or etherification with functionalized alkyl halides.
Alternatively, radical-mediated reactions could potentially be employed to introduce functionality at the benzylic-like position of the propoxy group, although this would likely require specific and carefully controlled conditions to avoid reactions at other sites of the molecule.
Research on the functionalization of similar alkyl chains on aromatic rings has demonstrated the feasibility of introducing various groups. nih.gov For example, the introduction of ester or other functional groups to cyclooctene (B146475) derivatives has been successfully achieved, showcasing methods that could potentially be adapted for the propoxy chain of the title compound. princeton.edu
Table 2: Potential Derivatization Reactions of the Propoxy Chain (Post-Cleavage)
| Reaction Type | Reagent | Potential Product |
| Esterification | Functionalized Acyl Chloride/Anhydride | 3-Iodo-5-methoxy-4-(acyloxy)benzoic acid |
| Etherification | Functionalized Alkyl Halide | 3-Iodo-5-methoxy-4-(alkoxyalkoxy)benzoic acid |
| Williamson Ether Synthesis | Halo-terminated polymer | Polymer-grafted 3-Iodo-5-methoxy-4-oxybenzoic acid |
Note: These are hypothetical derivatizations assuming prior selective cleavage of the propoxy ether.
Formation of Hypervalent Iodine Derivatives from the Iodo Substituent
The iodo substituent on the aromatic ring of this compound is a key functional group that can be converted into a hypervalent iodine species. organic-chemistry.org Hypervalent iodine compounds are valuable reagents in organic synthesis, known for their oxidizing properties and their ability to participate in a variety of transformations. organic-chemistry.org
The synthesis of hypervalent iodine(III) compounds from iodoarenes is typically achieved through oxidation in the presence of a suitable ligand source. nih.gov Common oxidants include peroxy acids (e.g., m-chloroperbenzoic acid, mCPBA), sodium perborate, and oxone. The choice of the ligand source determines the nature of the resulting hypervalent iodine reagent. For instance, using acetic acid as a solvent and co-reagent leads to the formation of a (diacetoxyiodo)arene.
For this compound, oxidation would lead to the corresponding hypervalent iodine derivative, which could then be used in subsequent synthetic steps. The presence of the electron-donating methoxy and propoxy groups may facilitate the oxidation of the iodine atom.
Table 3: Common Reagents for the Synthesis of Hypervalent Iodine(III) Compounds
| Oxidant | Ligand Source | General Product Type |
| m-Chloroperbenzoic acid (mCPBA) | Acetic Acid | (Diacetoxyiodo)arene |
| Sodium Perborate | Acetic Acid | (Diacetoxyiodo)arene |
| Oxone | Trifluoroacetic Acid | [Bis(trifluoroacetoxy)iodo]arene |
The resulting hypervalent iodine derivatives of this compound could potentially be used for various synthetic applications, including oxidative cyclizations and the introduction of other functional groups. rsc.org
Investigations into Reaction Mechanisms and Kinetics
The study of reaction mechanisms and kinetics for a molecule as complex as this compound involves considering the influence of each substituent on the reaction rates and pathways. The electronic effects of the substituents play a crucial role in determining the reactivity of the aromatic ring and the adjacent functional groups. youtube.com
The methoxy and propoxy groups are electron-donating through resonance, which activates the aromatic ring towards electrophilic attack at the ortho and para positions relative to these groups. libretexts.org The iodo group is deactivating inductively but can also donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. The carboxylic acid group is a strong deactivating group, directing incoming electrophiles to the meta position. The interplay of these directing effects makes predicting the outcome of electrophilic aromatic substitution reactions complex.
Mechanistic studies on the cleavage of aromatic ethers have shown that the reaction can proceed through either S(_N)1 or S(_N)2 pathways, depending on the structure of the ether and the reaction conditions. youtube.comacs.org For this compound, kinetic studies would be necessary to determine the relative rates of cleavage for the methoxy and propoxy groups under different acidic conditions.
The formation of hypervalent iodine compounds is an oxidative process, and the kinetics of this reaction would be influenced by the electron density at the iodine-bearing carbon. The electron-donating ether groups would be expected to increase the rate of oxidation compared to unsubstituted iodobenzene.
Supramolecular Chemistry and Intermolecular Interactions of 3 Iodo 5 Methoxy 4 Propoxybenzoic Acid
Analysis of Hydrogen Bonding Networks in Solid and Solution States
The carboxylic acid group is a powerful and highly directional hydrogen bond donor and acceptor, fundamentally dictating the primary supramolecular motifs of 3-iodo-5-methoxy-4-propoxybenzoic acid. In both solid and non-polar solution states, benzoic acids and their derivatives predominantly form robust centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups. This is a highly conserved and predictable hydrogen-bonded structure known as the carboxylic acid dimer synthon.
In solution, the extent of this dimerization is dependent on the solvent's nature. In apolar solvents, the dimeric form is highly favored. However, in polar, hydrogen-bond accepting solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone, the solvent molecules can effectively compete for the hydrogen bonding sites of the carboxylic acid. ucl.ac.ukcapes.gov.br This leads to a disruption of the dimer and the formation of solute-solvent hydrogen bonds. ucl.ac.ukcapes.gov.br
The solid-state structure of benzoic acid derivatives is often characterized by these hydrogen-bonded dimers, which then pack into more extended architectures. For instance, studies on various p-n-alkoxybenzoic acids show that these dimeric units are a fundamental building block. researchgate.netscirp.org The presence of additional substituents, such as the iodo, methoxy (B1213986), and propoxy groups on the benzene (B151609) ring, will influence the packing of these primary dimeric units.
Table 1: Typical Hydrogen Bond Geometries in Carboxylic Acid Dimers
| Interaction | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|
| O-H···O | 2.6 - 2.7 | 170 - 180 |
Note: This data is representative of benzoic acid derivatives and is used to infer the likely hydrogen bonding behavior of this compound.
Role of Halogen Bonding Involving the Iodo Substituent
The iodine atom at the 3-position of the benzoic acid ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction that has become a significant tool in crystal engineering. nih.govacs.org A halogen bond is formed when an electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic site, such as an oxygen or nitrogen atom. beilstein-journals.org In the case of this compound, the iodine atom can act as a halogen bond donor.
In the solid state, this iodo substituent can form a variety of halogen-bonded interactions that supplement the primary hydrogen-bonding network. Common halogen bond acceptors within the structure could be the carbonyl oxygen of the carboxylic acid group of a neighboring molecule, or potentially the oxygen atoms of the methoxy or propoxy groups. Studies on other iodinated benzoic acids have demonstrated the prevalence of I···O halogen bonds in their crystal structures, which serve to link the primary hydrogen-bonded dimers into one-, two-, or three-dimensional networks. nih.govrsc.orgnih.gov The strength and geometry of these halogen bonds are influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups can enhance the electrophilicity of the σ-hole on the iodine atom, leading to stronger halogen bonds. nih.gov
Note: This table is illustrative and based on known interactions in analogous iodinated aromatic compounds.
Design of Molecular Recognition Systems for Substituted Benzoic Acids
The well-defined hydrogen-bonding capabilities of the carboxylic acid group make substituted benzoic acids excellent candidates for molecular recognition studies. Synthetic receptors can be designed to specifically bind to the arrangement of hydrogen bond donors and acceptors presented by the benzoic acid. For instance, pterin-based receptors have been shown to recognize and form co-crystals with substituted benzoic acids, primarily through hydrogen bonding between the receptor and the carboxylic acid moiety of the guest molecule. nih.gov
The design of a molecular recognition system for this compound would need to consider not only the primary carboxylic acid binding site but also the steric and electronic influence of the iodo, methoxy, and propoxy substituents. These groups can provide secondary contact points for the host molecule, enhancing binding affinity and selectivity through van der Waals or even halogen bonding interactions. The specific substitution pattern on the benzoic acid ring creates a unique recognition footprint that can be targeted by a complementary host. ucl.ac.uknih.gov
Co-crystallization Studies and Crystal Engineering Principles
Co-crystallization is a powerful technique in crystal engineering used to create new solid forms with tailored properties. This involves combining a target molecule, in this case, this compound, with a second molecule (a co-former) to form a new crystalline structure held together by non-covalent interactions.
Given the functional groups present, this compound is an excellent candidate for co-crystallization. The carboxylic acid group can form robust hydrogen bonds with complementary functional groups on a co-former, such as pyridines or amides, to create predictable supramolecular synthons. nih.govnih.gov Furthermore, the iodine atom can be exploited to form strong halogen bonds with suitable acceptors on the co-former. acs.org
The principles of crystal engineering would guide the selection of co-formers to build specific, desired supramolecular architectures. For example, a co-former with two hydrogen bond acceptor sites at a specific distance could lead to the formation of a one-dimensional ribbon or a discrete cyclic assembly. Similarly, a co-former with a strong halogen bond acceptor could be used to specifically target the iodo substituent. The combination of hydrogen and halogen bonding provides a powerful and versatile strategy for the rational design of multi-component crystals of this compound with predictable connectivity. nih.gov
Applications As a Research Tool and Advanced Material Precursor Excluding Prohibited Areas
Utility as a Synthetic Intermediate for Complex Molecular Architectures
Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. The presence of multiple functional groups on the aromatic ring of 3-Iodo-5-methoxy-4-propoxybenzoic acid offers synthetic chemists a versatile scaffold for constructing intricate molecular architectures. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the iodo substituent provides a reactive site for cross-coupling reactions, such as the Suzuki or Sonogashira reactions. chemicalbook.com These reactions are pivotal in forming carbon-carbon bonds, enabling the assembly of complex organic frameworks.
For instance, related substituted benzoic acids have been instrumental in the synthesis of biologically active compounds. A notable example is the synthesis of Bosutinib, a tyrosine kinase inhibitor, which starts from 3-methoxy-4-hydroxybenzoic acid. mdpi.com This underscores the role of such substituted benzoic acids as key starting materials in the development of pharmaceuticals. Similarly, 3- and 4-((phenylcarbamoyl)oxy)benzoic acids, synthesized from hydroxybenzoic acids, are important building blocks for potential anti-Alzheimer's disease drugs. semanticscholar.org Although direct examples for this compound are not extensively documented in publicly available literature, its structural similarity to these precursors suggests its potential as a valuable intermediate in medicinal chemistry and drug discovery. The combination of the iodo group for coupling reactions and the differentially protected hydroxyl functions (as methoxy (B1213986) and propoxy groups) allows for sequential and site-selective modifications, a crucial aspect in the total synthesis of complex natural products and novel therapeutic agents.
Exploration in Materials Science for Optoelectronic or Other Functional Properties
The field of materials science continuously seeks novel organic molecules with specific functional properties for applications in electronics and photonics. While direct research on the optoelectronic properties of this compound is not widely reported, the inherent characteristics of its structural components suggest potential in this domain. The extended π-conjugated system of the benzene (B151609) ring, which can be further extended through reactions at the iodo position, is a common feature in organic molecules designed for optoelectronic applications.
The presence of electron-donating (methoxy and propoxy) and electron-withdrawing (iodo and carboxylic acid) groups can lead to intramolecular charge transfer, a phenomenon often associated with non-linear optical (NLO) properties. Furthermore, iodinated organic compounds are known to exhibit phosphorescence, which could be exploited in the development of organic light-emitting diodes (OLEDs). The ability to form self-assembled monolayers or thin films is another critical aspect for materials used in electronic devices. The carboxylic acid group of this compound can facilitate surface functionalization and ordered assembly on various substrates, a key step in the fabrication of organic field-effect transistors (OFETs) and sensors. Further research into the photophysical and electronic properties of this molecule and its derivatives could unveil its potential as a functional material.
Application in Liquid Crystal Systems and Nanocomposites Research
The specific molecular geometry and anisotropic properties of this compound make it an interesting candidate for research in liquid crystal and nanocomposite materials. The elongated and somewhat rigid structure, a consequence of the substituted benzene ring, is a common characteristic of mesogens—the fundamental units of liquid crystals. The presence of a terminal carboxylic acid group allows for the formation of hydrogen-bonded dimers, which can enhance the thermal stability and mesomorphic range of liquid crystalline phases.
While there is no direct report of liquid crystalline behavior for this specific compound, studies on structurally related benzoic acid derivatives have shown that they can exhibit nematic or smectic phases. The interplay of the dipole moments arising from the methoxy, propoxy, and iodo substituents can influence the dielectric anisotropy of the resulting liquid crystal material, a crucial parameter for display applications.
In the realm of nanocomposites, the carboxylic acid function of this compound can be utilized to functionalize the surface of nanoparticles (e.g., metal oxides, quantum dots). This surface modification can improve the dispersion of the nanoparticles within a polymer matrix and enhance the interfacial interactions, leading to nanocomposites with improved mechanical, thermal, or optical properties. The iodo-substituent could also serve as a high-electron-density marker for transmission electron microscopy (TEM) characterization of such nanocomposites.
Development as a Reference Standard in Analytical Chemistry Methodologies
In analytical chemistry, the availability of high-purity reference standards is crucial for the accuracy and reliability of quantitative methods. Substituted benzoic acids are often analyzed by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govhpc-standards.com While benzoic acid itself is a common primary standard for calibration, there is a need for well-characterized standards for the vast array of substituted benzoic acids that can be present as analytes in various matrices, including environmental samples and food products. hpc-standards.com
Although this compound is not currently listed as a certified reference material, its stable, crystalline nature makes it a suitable candidate for development as a reference standard. Its unique combination of substituents would provide a distinct retention time in chromatographic separations and a specific mass spectrum, facilitating its use as an internal standard or for method validation in the analysis of related compounds. The synthesis and purification of this compound to a high degree of purity would be the first step towards its establishment as a reference standard for academic and industrial laboratories. A related compound, 3-Iodo-5-methoxy-4-propoxybenzaldehyde, is already offered as a high-purity standard for pharmaceutical testing, indicating a demand for such substituted aromatic compounds in analytical applications. biosynth.com
Contribution to the Study of Structure-Activity Relationships in Chemical Biology
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a molecule influences its biological activity. Substituted benzoic acids provide a versatile platform for SAR studies due to the relative ease with which different substituents can be introduced at various positions on the benzene ring.
While direct SAR studies involving this compound are not prominent in the literature, research on analogous compounds highlights the importance of this chemical scaffold. For example, a study on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter revealed critical insights into the structural requirements for potent and selective inhibition. This work underscores how modifications around a substituted methoxy-benzoic acid core can significantly impact biological function.
A theoretical study on the gas-phase acidity of substituted benzoic acids using density functional theory (DFT) has shown that the inductive and resonance effects of substituents play a crucial role in their chemical reactivity. nih.gov Such computational studies, when combined with experimental biological data, can provide a rational basis for the design of new bioactive molecules. The specific substitution pattern of this compound—with its combination of electron-donating and electron-withdrawing groups at specific positions—makes it an interesting subject for both computational and experimental SAR studies aimed at discovering novel modulators of biological targets. nih.gov
Future Research Directions and Concluding Perspectives
Development of Asymmetric Synthetic Routes for Chiral Derivatives
The creation of chiral molecules is a fundamental pursuit in modern chemistry, particularly for pharmaceuticals and materials science. For a molecule like 3-iodo-5-methoxy-4-propoxybenzoic acid, introducing chirality would unlock new molecular architectures and potential applications. Future research could focus on establishing asymmetric synthetic pathways to its derivatives. This might involve strategies such as C-H olefination, a reaction known to be accelerated in some benzoic acid derivatives through specific catalyst systems. nih.gov The development of rhodium-cyclopentadienyl catalysts, for example, has shown promise in accelerating such transformations through substrate recognition. nih.gov The goal would be to adapt these or other catalytic systems (e.g., using chiral ligands) to achieve enantioselectivity, producing specific stereoisomers.
In-depth Mechanistic Investigations of Novel Transformations
The electronic and steric properties of the substituents on the this compound ring present a rich field for mechanistic studies. The substituents—iodo, methoxy (B1213986), and propoxy—each exert distinct effects on the aromatic ring's reactivity.
Substituent Effects : Substituents influence the reactivity and orientation of electrophilic aromatic substitution (EAS) reactions. tiktok.comfiveable.me They can either activate the ring, making it more reactive than benzene (B151609), or deactivate it. tiktok.com The nature of the substituent also determines the position of the next incoming group. tiktok.com
Directing Effects : Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. pitt.edu The alkoxy groups (-OCH3, -OCH2CH2CH3) are activating, ortho, para-directors. pitt.edu Halogens, like iodine, are a unique class, being deactivating yet also ortho, para-directing. tiktok.compitt.edu
A detailed mechanistic investigation would involve both experimental and computational studies to predict and rationalize the regioselectivity of further substitutions on this complex ring. Understanding how the interplay of these three groups stabilizes or destabilizes reaction intermediates is crucial for predicting reaction outcomes. fiveable.mepitt.edu
Table 1: Directing Effects of Substituents on this compound
| Substituent | Type | Reactivity Effect | Directing Effect |
| -I (Iodo) | Halogen | Deactivating | ortho, para |
| -OCH3 (Methoxy) | Alkoxy | Activating | ortho, para |
| -OCH2CH2CH3 (Propoxy) | Alkoxy | Activating | ortho, para |
| -COOH (Carboxylic Acid) | Carbonyl | Deactivating | meta |
This table provides a general summary of substituent effects in electrophilic aromatic substitution.
Integration with Machine Learning and Artificial Intelligence for Predictive Modeling
Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in chemical research. For substituted benzoic acids, these technologies can accelerate discovery and deepen understanding. researchgate.netnih.gov
Property Prediction : ML models, such as graph neural networks (GNNs), can be trained to predict chemical parameters. researchgate.net For instance, GNNs have been explored to predict Hammett constants, which quantify the electron-donating and electron-withdrawing properties of substituents on aromatic rings. researchgate.net Similar models could be developed for this compound to predict its physicochemical properties (e.g., pKa, solubility) and those of its hypothetical derivatives.
Bioactivity Screening : Classification models using algorithms like random forests and extreme gradient boosting (XGBoost) can predict the biological activity of compounds. nih.govrsc.org By characterizing molecules with digital fingerprints, these models can screen virtual libraries of derivatives to identify potential candidates for specific biological targets, reducing the need for extensive laboratory experiments. nih.govrsc.org
Model Interpretation : Advanced methods can provide interpretable and transparent explanations for ML predictions, helping to guide the design of new molecules with desired activities. nih.gov
Exploration of New Supramolecular Assemblies and Functional Materials
The carboxylic acid group is a versatile building block for constructing larger, ordered structures through non-covalent interactions, primarily hydrogen bonds. nih.govacs.org This opens up avenues for designing novel materials.
Hydrogen and Halogen Bonding : Iodo-substituted benzoic acids can react with other molecules to assemble into larger architectures. nih.gov These structures are often held together by a combination of hydrogen bonds (involving the carboxylic acid) and halogen bonds (involving the iodine atom). nih.gov This dual-interaction approach allows for the reliable construction of extended molecular networks with predictable connectivity. nih.gov
Self-Assembly on Surfaces : Carboxylic acids are known to form self-assembled two-dimensional networks on surfaces, creating highly ordered molecular layers. acs.org The specific structure of this compound could lead to unique packing arrangements and functional surfaces.
Chemically Fueled Materials : Research into chemically fueled supramolecular materials often uses carboxylic acids. acs.org These systems use a chemical fuel to drive the assembly of molecules into transient nanostructures, mimicking biological processes. acs.org Derivatives of this compound could potentially be designed as building blocks for such dynamic materials.
Broader Impact on the Understanding of Substituted Aromatic Systems in Chemical Science
Studying a specifically substituted molecule like this compound contributes to fundamental chemical knowledge. Benzene is considered the archetype for aromatic systems, and understanding the effect of substitution is a core topic in organic chemistry. aip.org
Q & A
Q. What are the established synthetic routes for 3-Iodo-5-methoxy-4-propoxybenzoic acid, and what intermediates are critical for its preparation?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:
- Iodination : Direct electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media .
- Etherification : Introduction of methoxy and propoxy groups via nucleophilic substitution or Mitsunobu reactions. For the 4-propoxy group, propyl bromide and a base (e.g., K₂CO₃) in DMF are commonly used .
- Carboxylic Acid Formation : Hydrolysis of a methyl ester precursor (e.g., methyl 3-iodo-5-methoxy-4-propoxybenzoate) using aqueous NaOH or LiOH .
Critical Intermediates : 3-Iodo-4-propoxy-5-methoxybenzaldehyde (for oxidation to the acid) and protected intermediates to avoid side reactions during iodination .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
- Spectroscopy : Confirm structure via -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, propoxy triplet at δ 1.0–1.2 ppm) and IR (carboxylic acid O-H stretch ~2500–3000 cm⁻¹) .
- Melting Point : Compare observed mp with literature values; deviations >2°C indicate impurities .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the introduction of the propoxy group at the 4-position?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to prevent nucleophilic attack at the 1-position during etherification .
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Temperature Control : Maintain reactions at 60–80°C to avoid over-alkylation or decomposition .
Q. How do solvent polarity and pH influence the stability of this compound in long-term storage?
- Methodological Answer :
- Solvent Selection : Store in anhydrous DMSO or DMF at -20°C to prevent hydrolysis of the propoxy group. Avoid protic solvents (e.g., methanol) to limit acid-catalyzed degradation .
- pH Stability : The compound is stable in neutral to slightly acidic conditions (pH 4–6). Alkaline conditions (pH >8) promote deiodination or ether cleavage .
Q. What analytical approaches resolve contradictions in reported -NMR chemical shifts for substituted benzoic acid derivatives?
- Methodological Answer :
- Isotopic Labeling : Use -enriched samples to assign peaks unambiguously, particularly for carbons adjacent to iodine (deshielding effects cause downfield shifts ~δ 120–140 ppm) .
- Computational Validation : Compare experimental shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to identify misassignments .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
